For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 1-(4-Nitrobenzyl)piperazine
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(4-Nitrobenzyl)piperazine. It is intended for an audience with a technical background in chemistry and pharmacology, including researchers, scientists, and professionals in the field of drug development. This document compiles available data and presents it in a structured format, including detailed tables and workflow diagrams, to serve as a foundational resource.
Chemical Identity and Structure
1-(4-Nitrobenzyl)piperazine is a synthetic organic compound featuring a piperazine ring N-substituted with a 4-nitrobenzyl group. The piperazine moiety is a common pharmacophore found in numerous biologically active compounds, while the nitrobenzyl group can influence the molecule's electronic properties and serve as a handle for further chemical modification.
The fundamental chemical identity of 1-(4-Nitrobenzyl)piperazine is established by its unique CAS number, 58198-49-5.[1][2][3][4] Its molecular formula is C11H15N3O2, corresponding to a molecular weight of approximately 221.26 g/mol .[1][5]
Chemical Structure:
(Structure based on IUPAC Name: 1-[(4-Nitrophenyl)methyl]piperazine)[2][4]
Physicochemical and Pharmacological Properties
Quantitative data on the physicochemical properties of 1-(4-Nitrobenzyl)piperazine are not extensively reported in peer-reviewed literature. The information available is primarily from chemical supplier databases. It is important to distinguish this compound from the structurally similar 1-(4-nitrophenyl)piperazine (CAS 6269-89-2), for which more experimental data, such as melting point, is available.[6][7][8][9]
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-[(4-Nitrophenyl)methyl]piperazine | [2][4] |
| Synonyms | 1-(4-Nitro-benzyl)-piperazine | [1][2] |
| CAS Number | 58198-49-5 | [1][2][3] |
| Molecular Formula | C11H15N3O2 | [1][2][5] |
| Molecular Weight | 221.26 g/mol | [1][5] |
| Purity (Typical) | ≥98% | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The synthesis would typically involve the reaction of piperazine, which acts as the nucleophile, with 4-nitrobenzyl chloride or bromide in the presence of a base to neutralize the resulting hydrohalic acid. A suitable solvent is used to facilitate the reaction.
Caption: Proposed workflow for the synthesis of 1-(4-Nitrobenzyl)piperazine.
General Experimental Protocol (Hypothetical)
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Preparation: Dissolve piperazine (excess, e.g., 2 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, in a round-bottom flask.
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Reaction: Cool the mixture in an ice bath. Add a solution of 4-nitrobenzyl halide (1 equivalent) in the same solvent dropwise over 30 minutes with constant stirring.
-
Incubation: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours) until completion, monitored by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction with water. Separate the organic layer, and wash it sequentially with water and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue using column chromatography on silica gel to yield the final product, 1-(4-Nitrobenzyl)piperazine.
Note: This protocol is representative. Optimization of reactants, solvent, temperature, and reaction time would be necessary to achieve high yield and purity.
Biological Activity and Potential Applications
Direct experimental data on the biological activities of 1-(4-Nitrobenzyl)piperazine is scarce in the public domain. However, the piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic applications. Derivatives of N-acylated or N-arylated piperazines have shown a wide range of biological activities, including anticancer and antimicrobial effects.[10] The presence of the nitro group, a strong electron-withdrawing substituent, can significantly modulate the molecule's properties and may serve as a precursor for reduction to an amino group, enabling the synthesis of a diverse library of derivative compounds.[10]
The logical relationship between the chemical structure and its potential biological relevance is based on the contributions of its constituent parts.
Caption: Logical relationships in 1-(4-Nitrobenzyl)piperazine.
Conclusion
1-(4-Nitrobenzyl)piperazine is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct biological and extensive physicochemical data are limited, its structure, combining the versatile piperazine pharmacophore with an electronically active nitrobenzyl group, makes it a compound of interest for further investigation. The proposed synthesis provides a straightforward route for its preparation, enabling researchers to explore its potential in developing novel therapeutic agents. Future studies are warranted to elucidate its specific biological activities and pharmacological profile.
References
- 1. CAS 58198-49-5 | 1-(4-Nitro-benzyl)-piperazine - Synblock [synblock.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 58198-49-5|1-(4-Nitrobenzyl)piperazine|BLD Pharm [bldpharm.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 1-(4-Nitrobenzyl)PiperazineHydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. 1-(4-Nitrophenyl)piperazine 97 6269-89-2 [sigmaaldrich.com]
- 7. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]
- 8. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]
- 9. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
